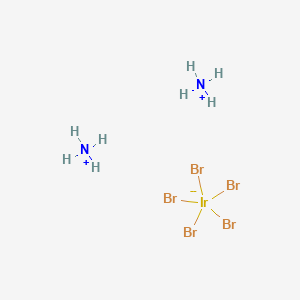
Ammoniumpentabromoiridate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammoniumpentabromoiridate(III) is a coordination compound with the chemical formula (NH4)2[IrBr5] It is a member of the halometallate family, which consists of metal halide complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammoniumpentabromoiridate(III) can be synthesized through the reaction of iridium(III) chloride with ammonium bromide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of iridium(III) chloride in water.
- Addition of ammonium bromide to the solution.
- Heating the mixture to facilitate the reaction.
- Cooling the solution to precipitate the product.
Industrial Production Methods: Industrial production of Ammoniumpentabromoiridate(III) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, concentration, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Ammoniumpentabromoiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium bromide complexes.
Reduction: Lower oxidation state iridium bromide complexes.
Substitution: New iridium complexes with substituted ligands.
Scientific Research Applications
Ammoniumpentabromoiridate(III) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biochemical processes.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ammoniumpentabromoiridate(III) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination bonds with these targets, leading to changes in their structure and function. The pathways involved include:
DNA Binding: The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication.
Protein Interaction: It can bind to specific amino acid residues in proteins, altering their activity and function.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Ammoniumpentabromoiridate(III) can be compared with other similar compounds, such as:
Ammoniumhexachloroiridate(III): Similar in structure but contains chloride ligands instead of bromide.
Ammoniumtetrachloroplatinate(II): Contains platinum instead of iridium and has different chemical properties.
Potassiumhexabromoiridate(III): Similar in structure but contains potassium instead of ammonium.
Uniqueness: Ammoniumpentabromoiridate(III) is unique due to its specific ligand environment and the presence of iridium, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
Br5H8IrN2 |
|---|---|
Molecular Weight |
627.81 g/mol |
IUPAC Name |
diazanium;pentabromoiridium(2-) |
InChI |
InChI=1S/5BrH.Ir.2H3N/h5*1H;;2*1H3/q;;;;;+3;;/p-3 |
InChI Key |
SDPUDKNSHUQOPG-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].Br[Ir-2](Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















